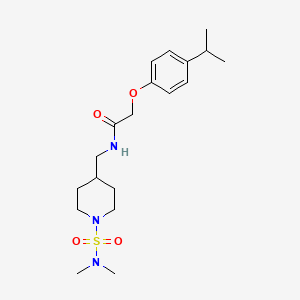
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H31N3O4S and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- Compounds related to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide have shown significant antimicrobial activities. Derivatives like N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide exhibited strong effects against pathogenic bacteria and Candida species. The antimicrobial activity was particularly notable against fungi, with compounds being more effective against fungi than bacteria (Mokhtari & Pourabdollah, 2013).
Enzyme Inhibition
- N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their inhibition potential against various enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds showed promising activity in enzyme inhibition (Khalid et al., 2014).
Biological Screening and Fingerprint Applications
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and screened for their antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities and potential as fingerprint agents due to their properties in latent fingerprint analysis (Khan et al., 2019).
Agricultural Applications
- Pyridine derivatives, which include structures similar to this compound, have been synthesized and evaluated for their toxicity against pests like cowpea aphid. These compounds showed strong aphidicidal activities, suggesting their potential use in agriculture (Bakhite et al., 2014).
Corrosion Inhibition
- Compounds with long alkyl side chains and acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies, indicating their potential application in preventing metal corrosion (Yıldırım & Çetin, 2008).
Antidepressant and Addiction Treatment Potential
- Certain derivatives of N-substituted acetamide have shown potential in the treatment of depression and addiction disorders. These compounds were found to exhibit antagonist properties against specific receptors, indicating their potential in pharmacological applications (Grimwood et al., 2011).
Antibacterial Properties
- Synthesized N-substituted derivatives of acetamide, including those with piperidine structures, have been evaluated for their antibacterial activity. These compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in antibacterial applications (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-15(2)17-5-7-18(8-6-17)26-14-19(23)20-13-16-9-11-22(12-10-16)27(24,25)21(3)4/h5-8,15-16H,9-14H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFFNVWHXRLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2814734.png)
![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2814735.png)
![2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one](/img/structure/B2814736.png)
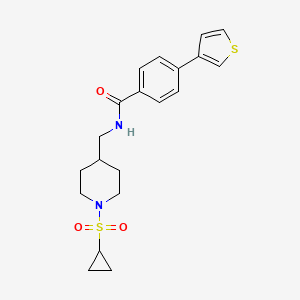
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2814739.png)
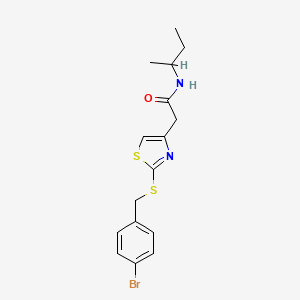
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/no-structure.png)
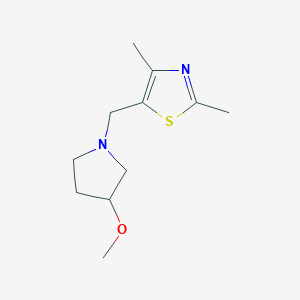
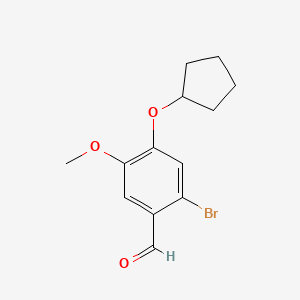
![methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate](/img/structure/B2814750.png)
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2814755.png)
![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)